3-Chloro-4-nitroaniline
Overview
Description
3-Chloro-4-nitroaniline is a compound with the molecular weight of 172.57 . It is used as a pharmaceutical and medical intermediate . It is also an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The title compound 4-chloro-2-nitroaniline is synthesized by treating 2-nitroaniline with acetyl chloride at room temperature with continuous stirring .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-nitroaniline is C6H5ClN2O2 . The InChI Key is LDSIOPGMLLPSSR-UHFFFAOYSA-N .
Chemical Reactions Analysis
The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Physical And Chemical Properties Analysis
3-Chloro-4-nitroaniline is a pale yellow to yellow-red crystal or powder . It is stored at room temperature .
Scientific Research Applications
Environmental Biodegradation
3-Chloro-4-nitroaniline and its analogues, such as 2-chloro-4-nitroaniline, are utilized in the industrial and agricultural sectors. Studies have shown that certain microbial strains, like Geobacter sp. KT7 and Thauera aromatica KT9, can degrade these compounds under anaerobic conditions. These microbes use them as sole carbon and nitrogen sources, with the degradation process involving a transformation of the nitro group to an amino group and dechlorination (Duc, 2019). Similarly, Rhodococcus sp. strain MB-P1 has been reported to biodegrade 2-chloro-4-nitroaniline aerobically, highlighting the significance of these microbes in mitigating environmental pollution from such nitroaromatic compounds (Khan et al., 2013).
Chemical Synthesis and Applications
3-Chloro-4-nitroaniline serves as a precursor in various chemical syntheses. For instance, it is used in the preparation of photoaffinity probes like N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, showcasing its utility in more complex chemical processes and research applications (Lamotte et al., 1994).
Material Science and Nanotechnology
In the field of material science and nanotechnology, compounds like 4-nitroaniline, closely related to 3-chloro-4-nitroaniline, have been used to develop nanosorbents. For example, γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent has been investigated for binding and removing nitroaniline compounds from water, indicating potential applications in environmental clean-up and water treatment technologies (Mahmoud et al., 2016).
Analytical Chemistry
In analytical chemistry, derivatives of nitroaniline like 4-nitroaniline have been utilized in developing sensors for detecting nitroaromatic compounds. These sensors are based on modified electrodes that exhibit selectivity for certain isomers, demonstrating the potential of 3-chloro-4-nitroaniline and related compounds in developing sensitive analytical tools (Chen et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIOPGMLLPSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231795 | |
Record name | Benzenamine, 3-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitroaniline | |
CAS RN |
825-41-2 | |
Record name | Benzenamine, 3-chloro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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